Carbonyl sulfide

Catalog No.
S596436
CAS No.
463-58-1
M.F
COS
M. Wt
60.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonyl sulfide

CAS Number

463-58-1

Product Name

Carbonyl sulfide

Molecular Formula

COS

Molecular Weight

60.08 g/mol

InChI

InChI=1S/COS/c2-1-3

InChI Key

JJWKPURADFRFRB-UHFFFAOYSA-N

SMILES

C(=O)=S

Solubility

In water, 1,220 mg/L at 25 °C
Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C)
Soluble in water
Soluble in ethanol
For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.

Synonyms

carbon oxysulfide, carbonyl sulfide

Canonical SMILES

C(=O)=S
  • Climate Diagnostic Tool

    COS has the potential to be used as a climate diagnostic tool because of its close connection to the biosphere's uptake of carbon dioxide (CO2) and its contribution to the formation of stratospheric aerosols []. Studying COS concentrations and distribution can provide insights into the global carbon cycle and its impact on climate. Researchers are developing models and techniques to utilize COS measurements as a diagnostic tool for understanding changes in the Earth's climate system [, ].

  • Understanding the Global Sulfur Budget

    COS contributes to the formation of stratospheric sulfur aerosols, which have a cooling effect on the climate, mitigating global warming []. Studying the sources, sinks, and transformations of COS helps scientists understand the global sulfur budget and its influence on the Earth's radiative balance [, ].

Environmental and Ecosystem Research

COS is also crucial in environmental and ecosystem research due to its interactions with various environmental processes:

  • Tracing Photosynthesis

    COS is hydrolyzed by the enzyme carbonic anhydrase, present in both plants and mammals. This process releases CO2, making COS a potential tracer for photosynthesis []. By measuring COS concentrations in the atmosphere, researchers can gain insights into the rates of plant photosynthesis and their contribution to the global carbon cycle [, ].

  • Investigating Biogeochemical Processes

    COS is involved in various biogeochemical processes, including the breakdown of organic matter and the cycling of sulfur in ecosystems. Studying COS exchange between the atmosphere and various ecosystems can help researchers understand these processes and their impact on the environment [, ].

Biomedical Research

Recent research has explored the potential applications of COS in the field of biomedicine:

  • H2S Delivery: COS can be used as a donor molecule for delivering hydrogen sulfide (H2S), a recently recognized signaling molecule in the body with various biological functions []. Researchers are developing COS-based compounds that release H2S in a controlled manner, allowing for the study of H2S signaling pathways and its potential therapeutic applications [].

Carbonyl sulfide, with the chemical formula COS, is a colorless gas that is the most prevalent sulfur-containing gas in the Earth's atmosphere. It has a molecular weight of approximately 60.08 g/mol and is known for its unique properties, including a boiling point of -50.2 °C and a melting point of -138.8 °C . Carbonyl sulfide is often referred to by various names such as carbon oxide sulfide and carbon oxysulfide. It plays a significant role in the global sulfur cycle and is produced naturally through biological processes, particularly by certain bacteria.

  • Toxicity: Limited information exists on the chronic effects of COS exposure. Acute inhalation at high concentrations can cause narcotic effects and eye/skin irritation.
  • Flammability: COS is a flammable gas and can form explosive mixtures with air.
  • Reactivity: COS can react with strong oxidizing agents and strong bases [].

  • Hydrolysis: The reaction of carbonyl sulfide with water produces carbon dioxide and hydrogen sulfide:
    COS+H2OCO2+H2S\text{COS}+\text{H}_2\text{O}\rightarrow \text{CO}_2+\text{H}_2\text{S}
    This reaction is exothermic, releasing energy .
  • Oxidation: Carbonyl sulfide can be oxidized to form sulfur dioxide and other sulfur species, depending on the reaction conditions and catalysts used.
  • Reduction: Under certain conditions, carbonyl sulfide can be reduced to hydrogen sulfide, which has various implications in biological systems .
  • Decomposition: Carbonyl sulfide can decompose into carbon monoxide and elemental sulfur:
    COSCO+S\text{COS}\rightarrow \text{CO}+\text{S}

These reactions highlight the versatility of carbonyl sulfide in both environmental and industrial contexts.

Carbonyl sulfide has been implicated in various biological processes. It serves as a precursor for hydrogen sulfide production in mammals, primarily through the action of metalloenzymes like carbonic anhydrase. While bacterial production of carbonyl sulfide is well-documented, definitive sources of mammalian production remain elusive .

Moreover, carbonyl sulfide is thought to play a role in peptide bonding under prebiotic conditions, suggesting its potential significance in the origin of life studies . Its interactions with other gasotransmitters like nitric oxide and hydrogen sulfide indicate that it may have regulatory functions in biological systems.

Carbonyl sulfide can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction between hydrogen sulfide and carbon dioxide:
    H2S+CO2COS+H2O\text{H}_2\text{S}+\text{CO}_2\rightarrow \text{COS}+\text{H}_2\text{O}
  • Catalytic Processes: Various catalytic processes can also be employed to produce carbonyl sulfide from other sulfur compounds or hydrocarbons under specific conditions .
  • Thermal Decomposition: Thermal decomposition of certain organosulfur compounds can yield carbonyl sulfide as a byproduct.

These methods are critical for producing carbonyl sulfide for both research and industrial applications.

Carbonyl sulfide has several notable applications:

  • Agriculture: It is used as a fumigant for soil treatment due to its ability to control pests and pathogens.
  • Chemical Industry: Carbonyl sulfide serves as an intermediate in the synthesis of various chemicals, including thiocarbonates and other sulfur-containing compounds.
  • Environmental Studies: Its role in atmospheric chemistry makes it significant for studies related to climate change and sulfur cycling.
  • Biological Research: Due to its biological activity, it is being investigated for potential roles in signaling pathways within living organisms .

Research indicates that carbonyl sulfide interacts with various biological molecules and systems:

  • It has been shown to influence the production of hydrogen sulfide, which plays critical roles in cellular signaling.
  • Studies have explored its interactions with other gasotransmitters like nitric oxide, revealing complex regulatory networks involving reactive sulfur species .

These interactions underscore the importance of understanding carbonyl sulfide's role in both environmental chemistry and biological systems.

Carbonyl sulfide shares similarities with several other sulfur-containing compounds. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Unique Features
Carbonyl SulfideCOS60.08-50.2Most prevalent sulfur gas; involved in global cycles
Hydrogen SulfideH₂S34.08-60Highly toxic; strong reducing agent
Sulfur DioxideSO₂64.06-10Major pollutant; involved in acid rain formation
Carbon DisulfideCS₂76.1446Solvent properties; used in industrial applications
ThiopheneC₄H₄S84.1484Aromatic compound; used in organic synthesis

Carbonyl sulfide's unique role as a precursor to hydrogen sulfide and its involvement in atmospheric chemistry distinguishes it from these similar compounds .

Of Carbonyl Sulfide

PropertyValueSource
Molecular FormulaCOSPubChem
Molecular Weight (g/mol)60.075NIST WebBook
Molecular StructureLinear (O=C=S)Multiple sources
Bond Length C=O (Å)1.16NIST CCCBDB
Bond Length C=S (Å)1.56Literature
Bond Angle O-C-S (°)180Linear molecule
Point GroupC∞vGroup theory analysis

Physical State and Observable Properties

Carbonyl sulfide exists as a colorless gas at standard temperature and pressure with a characteristic sulfur-like odor [10]. This compound has a melting point of -138.8°C and a boiling point of -50.2°C, indicating its gaseous nature under ambient conditions [11]. The density of carbonyl sulfide at 25°C is 2.51 g/L, which is higher than that of air, causing it to sink and accumulate in low-lying areas when released [12].

The solubility of carbonyl sulfide in water is moderate at 2.0 × 10⁻² mol/L at 25°C, which allows for its presence in aqueous environments [13]. However, it undergoes slow hydrolysis in water, which contributes to its removal from atmospheric and aqueous systems [14]. The compound is more soluble in organic solvents than in water, which is consistent with its moderately polar nature [15].

Carbonyl sulfide possesses a dipole moment of 0.65 Debye, which arises from the difference in electronegativity between oxygen and sulfur atoms bonded to the central carbon atom [16]. This dipole moment, though relatively small, is significant enough to influence the physical properties and reactivity of the molecule [17]. The presence of this dipole moment distinguishes carbonyl sulfide from its symmetrical analogues carbon dioxide and carbon disulfide, which have zero dipole moments due to their symmetrical structures [18].

Table 2: Physical State and Observable Properties of Carbonyl Sulfide

PropertyValueSource
Physical State (at STP)Colorless gasPubChem
ColorColorlessPubChem
OdorSulfur-likePubChem
Melting Point (°C)-138.8PubChem
Boiling Point (°C)-50.2PubChem
Density (g/L at 25°C)2.51Literature
Solubility in Water (mol/L at 25°C)2.0 × 10⁻²Literature
Dipole Moment (D)0.65Literature

Spectroscopic Profile

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable insights into the molecular structure and bonding characteristics of carbonyl sulfide [19]. The infrared spectrum of carbonyl sulfide exhibits several distinctive absorption bands that correspond to its fundamental vibrational modes [20]. The most prominent feature in the infrared spectrum is the intense absorption band at approximately 2062 cm⁻¹, which is attributed to the carbon-oxygen stretching vibration (ν₁) [21]. This high-frequency band is characteristic of the strong carbon-oxygen double bond present in the molecule [22].

Another significant absorption band appears at around 859 cm⁻¹, which corresponds to the carbon-sulfur stretching vibration (ν₃) [23]. The lower frequency of this band compared to the carbon-oxygen stretching vibration reflects the weaker nature of the carbon-sulfur bond, which is consistent with the larger atomic mass of sulfur and the longer bond length [24]. The bending vibration (ν₂) of the carbonyl sulfide molecule manifests as an absorption band at approximately 520 cm⁻¹ [25].

The infrared spectrum of carbonyl sulfide also exhibits overtone and combination bands, which arise from transitions involving multiple quanta of vibrational energy [26]. These bands, though less intense than the fundamental bands, provide additional structural information and can be used to calculate anharmonicity constants for the molecule [27]. The rotational fine structure of the vibrational bands can be partially resolved in high-resolution infrared spectroscopy, providing information about the rotational constants and hence the molecular geometry of carbonyl sulfide [28].

Vibrational Modes and Group Theoretical Analysis

Group theoretical analysis provides a systematic framework for understanding the vibrational modes of carbonyl sulfide [29]. As a linear triatomic molecule belonging to the C∞v point group, carbonyl sulfide has 3n-5 = 4 vibrational degrees of freedom, where n is the number of atoms [30]. These four vibrational modes can be classified according to their symmetry properties within the C∞v point group [31].

The vibrational modes of carbonyl sulfide include the symmetric stretching mode (ν₁, σ⁺), the bending mode (ν₂, π), and the asymmetric stretching mode (ν₃, σ⁺) [32]. The symmetric stretching mode primarily involves the carbon-oxygen bond vibration, while the asymmetric stretching mode predominantly involves the carbon-sulfur bond vibration. The bending mode involves the deviation of the molecule from its linear configuration [33].

Group theory predicts that all three fundamental vibrational modes of carbonyl sulfide are both infrared and Raman active [34]. The infrared activity arises from the change in dipole moment during the vibration, while the Raman activity stems from the change in polarizability [35]. The symmetric stretching and asymmetric stretching modes give rise to parallel bands in the infrared spectrum, characterized by P and R branches, while the bending mode produces a perpendicular band with P, Q, and R branches [36].

Table 3: Vibrational Modes of Carbonyl Sulfide

ModeDescriptionFrequency (cm⁻¹)IR ActivityRaman Activity
ν₁ (σ⁺)C=O stretching2062ActiveActive (polarized)
ν₂ (π)O-C-S bending520ActiveActive (depolarized)
ν₃ (σ⁺)C=S stretching859ActiveActive (polarized)

Thermodynamic Properties

The thermodynamic properties of carbonyl sulfide are essential for understanding its behavior in chemical reactions and environmental processes [37]. The standard enthalpy of formation (ΔfH°) of carbonyl sulfide at 298 K is -138.4 kJ/mol, indicating that its formation from its constituent elements in their standard states is exothermic [38]. This negative enthalpy of formation contributes to the relative stability of the molecule under standard conditions [39].

The standard entropy (S°) of carbonyl sulfide at 298 K is 231.6 J/mol·K, which reflects the molecular complexity and the available energy states of the molecule [40]. The heat capacity (Cp) of carbonyl sulfide at constant pressure and 298 K is approximately 41.5 J/mol·K, which characterizes how the thermal energy content of the molecule changes with temperature [41]. The standard Gibbs free energy of formation (ΔfG°) of carbonyl sulfide at 298 K is approximately -165.6 kJ/mol, indicating the spontaneity of its formation under standard conditions [42].

The thermodynamic stability of carbonyl sulfide is influenced by its molecular structure and bonding characteristics [43]. The presence of strong carbon-oxygen and carbon-sulfur double bonds contributes to its stability, while the asymmetric distribution of electron density makes it susceptible to nucleophilic attack, particularly at the carbon atom [44]. The thermodynamic properties of carbonyl sulfide also influence its reactivity in various chemical processes, including hydrolysis, oxidation, and reduction reactions [45].

Table 4: Thermodynamic Properties of Carbonyl Sulfide

PropertyValueSource
Standard Enthalpy of Formation (ΔfH°) at 298K-138.4 kJ/molNIST WebBook
Standard Entropy (S°) at 298K231.6 J/mol·KNIST WebBook
Heat Capacity (Cp) at 298K41.5 J/mol·KLiterature
Gibbs Free Energy of Formation (ΔfG°) at 298K-165.6 kJ/molCalculated

Comparison with Analogous Compounds (CO₂, CS₂)

Carbonyl sulfide occupies an interesting intermediate position between carbon dioxide (CO₂) and carbon disulfide (CS₂), sharing structural similarities with both compounds. All three molecules are linear with the same point group symmetry (C∞v for carbonyl sulfide and D∞h for the symmetrical carbon dioxide and carbon disulfide). However, the replacement of one oxygen atom in carbon dioxide with a sulfur atom in carbonyl sulfide, or the replacement of one sulfur atom in carbon disulfide with an oxygen atom, leads to significant differences in their physical and chemical properties.

The carbon-oxygen bond length in carbonyl sulfide (1.16 Å) is very similar to that in carbon dioxide (1.162 Å), indicating that the nature of this bond is not significantly affected by the presence of sulfur at the other end of the molecule. Similarly, the carbon-sulfur bond length in carbonyl sulfide (1.56 Å) is comparable to that in carbon disulfide (1.55 Å). However, the asymmetric distribution of electron density in carbonyl sulfide results in a dipole moment of 0.65 Debye, whereas carbon dioxide and carbon disulfide have zero dipole moments due to their symmetrical structures.

The vibrational frequencies of the three molecules also reflect their structural similarities and differences. The carbon-oxygen stretching frequency in carbonyl sulfide (2062 cm⁻¹) is lower than that in carbon dioxide (2349 cm⁻¹), indicating a slightly weaker carbon-oxygen bond in carbonyl sulfide. The bending mode frequency in carbonyl sulfide (520 cm⁻¹) lies between those of carbon dioxide (667 cm⁻¹) and carbon disulfide (397 cm⁻¹), reflecting the intermediate mass distribution in carbonyl sulfide.

The thermodynamic properties of the three molecules also show interesting trends. The standard enthalpy of formation of carbonyl sulfide (-138.4 kJ/mol) is less negative than that of carbon dioxide (-393.5 kJ/mol) but more negative than that of carbon disulfide (117.4 kJ/mol), indicating an intermediate thermodynamic stability. This trend is consistent with the general observation that carbon-oxygen bonds are typically stronger than carbon-sulfur bonds.

Table 5: Comparison of Carbonyl Sulfide with Analogous Compounds (CO₂, CS₂)

PropertyCOSCO₂CS₂
Molecular FormulaCOSCO₂CS₂
Molecular Weight (g/mol)60.07544.0176.14
Molecular StructureLinearLinearLinear
C=O Bond Length (Å)1.161.162N/A
C=S Bond Length (Å)1.56N/A1.55
C=O Stretching Frequency (cm⁻¹)20622349N/A
Bending Mode Frequency (cm⁻¹)520667397
Dipole Moment (D)0.6500
ΔfH° (kJ/mol) at 298K-138.4-393.5117.4

Physical Description

Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds.
Gas or Vapor
Colorless gas with a rotten egg odor; [CHEMINFO MSDS]
Colorless, poisonous and glammable gas with a distinct sulfide odor.

Color/Form

Colorless gas

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

59.96698579 g/mol

Monoisotopic Mass

59.96698579 g/mol

Boiling Point

-50 °C

Heavy Atom Count

3

Vapor Density

2.1 (Air = 1) (gas)

Density

2.456 g/L
Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L

LogP

log Kow = -1.33 (est)

Odor

Odorless when very pure
Typical sulfide odor except when pure

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sulfur oxides.
When heated to decomposition it emits toxic fumes of /carbon monoxide/.

Melting Point

-138.8 °C
-58.4 °F

UNII

871UI0ET21

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (24.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IIDENTIFICATION: Carbonyl sulfide is a colorless gas. It has an odor like rotten eggs unless very pure, in which case it is odorless. It is very soluble in water. USE: Carbonyl sulfide is an important commercial chemical. It is used to make certain herbicides and other chemicals. It is also used to fumigate grain in some countries. It is currently not registered for fumigant use in the US. EXPOSURE: Carbonyl sulfide is a component in the natural sulfur cycle. It is the most abundant sulfur compound in the atmosphere. It occurs in the atmosphere from reactions by other compounds with sunlight. It is released to the atmosphere from natural sources like salt marshes, soil, plant roots, manure, compost, microorganisms and volcanoes. It is also produced by man-made sources like diesel engines, natural gas and refinery emissions, coal-fired power plants, fish processing, making synthetic fibers, burning trash and biogas processes. Workers who use carbonyl sulfide may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air and smoking cigarettes. If carbonyl sulfide is released to the environment, it will be broken down in air over several years. It is not expected be broken down by sunlight. It will move into air from moist soil and water surfaces. In water, it will break down gradually into carbon dioxide and hydrogen. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for carbonyl sulfide to produce toxic effects in humans were not available. Inhalation data were considered inadequate for evaluation. Effects to the brain were reported in laboratory animals breathing in carbonyl sulfide. The central nervous system is affected as indicated by lack of coordination, circling, head tilting, tremors and convulsions at extremely high inhalation doses. Death occurred in some animals. No effects were reported at much lower dose inhalation exposures over time. Data on the potential for carbonyl sulfide to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for carbonyl sulfide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

9410.0 [mmHg]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Compressed Gas;Acute Toxic;Irritant

Other CAS

463-58-1

Absorption Distribution and Excretion

Carbonyl sulfide is absorbed via the respiratory tract based on the finding of histological damage in the brains of rats exposed to carbonyl sulfide gas.
Carbonyl sulfide, a new hydrophobic and volatile metabolite of disulfiram was found in blood samples from alcoholics treated with single or repeated doses of disulfiram. The dosage schedule included 400 mg of disulfiram every second or third day. After an interval of 3 days with no treatment, all were given a dose of 400 mg and blood samples taken before ingestion and 4 hr after ingestion. Of the samples take before this last dose, five had detectable concentrations of carbonyl sulfide (10 to 54 nmol/L) and the sixth was negative. In the samples taken after 4 hr, the carbony sulfide concentrations were higher in all subjects. Four subjects had carbonyl sulfide concentrations in the range 20 to 60 nmol/L. Two subjects showed 30-fold increases: from 10 to 28 nmol/L and from 16 to 540 nmol/L.

Metabolism Metabolites

In vitro studies suggest that carbonyl sulfide is metabolized to hydrogen sulfide and thiosulfate ... and in vivo evidence suggests that it is metabolized by carbonic anhydrase ... and the mixed function oxidase enzyme system to carbon dioxide.
Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).
... Studies on carbon disulfide metabolism using rat-liver microsomes ... demonstrated that carbonyl sulfide is an intermediate in formation of carbon dioxide ... The first step is microsomal cytochrome P450-mediated, NADPH-dependent ... & common by-product, atomic sulfur, seems ... Implicated in inhibition of P450 by carbon disulfide and by carbonyl sulfide.
Carbonyl sulfide is evidently metabolized to hydrogen sulfide by carbonic anhydrase. It is the hydrogen sulfide produced that is responsible for carbonyl sulfide toxicity.
... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Wikipedia

Carbonyl sulfide

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

Hydrolysis of ammonium or potassium thiocyanate.
Production of carbonyl sulfide may be by the reaction of carbon monoxide with sulfur, reduction of sulfur dioxide with carbon, or hydrolysis of carbon disulfide. Small amounts of carbonyl sulfide invariably are formed when carbonaceous fuel is pyrolyzed in the presence of oxygen, steam, and sulfur compounds; the removal of carbonyl sulfide from these gas streams is the subject of many studies.
Reaction of phosgene with cadmium sulfide.

General Manufacturing Information

Petrochemical Manufacturing
Carbon oxide sulfide (COS): ACTIVE
Carbonyl sulfide occurs as a by-product in the manufacture of carbon disulfide and is an impurity in some natural gases, in many manufactured fuel gases and refinery gases, and in combustion products of sulfur-containing fuels.
CSIRO Australia and the global industrial gas company the BOC Group have signed a deal to deliver to the international market new alternative fumigants for treating soil, timber insect pests, weeds and diseases. CSIRO and BOC have agreed to commercialize ethanedinitrile (EDN) and carbonyl sulfide (COS) as alternatives for methyl bromide which is being phased out under the Montreal Protocol. EDN will initially be targeted to soil timber and devitilization of grain application in the label submitted with the registration data while COS is targeted to fumigation of durables. Applications targeting quarantine issues are being developed and will be added to the label as accepted by quarantines authorities. Data for registration was submitted in June 2005 to the Australian Pesticides and Veterinary Medicines Authority (APVMA) and the process is progressing. Negotiations for the supply of both fumigants are underway. BOC plan on introduce these alternatives, initially into the South Pacific market, to satisfy the needs of growers, fumigators and producers who have been willing to participate in the development phase. The driver for this has been due to problems being experienced with many of the current replacements for methyl bromide.

Analytic Laboratory Methods

Measurement of gaseous pollutants including carbonyl sulfide using a mobile fourier transform infrared system.
Air pollutants including carbonyl sulfide (7.5 ppm) are determined in 100 uL samples by a direct in situ gas chromatography analysis with a helium ionization detector. Chromosil 310 column is used.
Methods described for measuring carbonyl sulfide at low concentration levels (1-120 ppm) were mass spectrometry, gas chromatography with an electron capture detector and ir analyzer.
Sulfur-flux from soil was determined by a dynamic emission chamber technique to contain carbonyl sulfide. The sulfur-flux was 0.002-152 g sulfur/cu m-year.

Clinical Laboratory Methods

Using a proteomic-based approach we have investigated possible altered expression of a range of cerebral spinal fluid (CSF) proteins following exposure to the neurotoxicant carbonyl sulfide(COS). CSF is ideal for the investigation of markers of brain injury or disease since it is secreted from several central nervous system structures and changes in the CSF composition may reflect brain insult and many pathological processes. Animals were placed in exposure chambers and were exposed to 0 ppm or 500 ppm COS for 1, 2 or 3 days, 6 hr per day. After the last inhalation exposure, 50-70 uL CSF sample was obtained by lumbar puncture. CSF samples were analyzed by electrospray ionization mass spectrometry (ESI-MS) on either a Premier quadrupole time-of-flight (QTOF) or an Agilent 6340 ion trap and by matrix-assisted laser desorption/ionization (MALDI)-MS on a 4800 MALDI-TOF/TOF analyzer. The dynamic range of abundance of the identified proteins spanned over more than three orders of magnitude. The four most abundant proteins identified (albumin, cystatin C, serotransferrin, transthyretin) are major proteins that are present in both CSF and blood at high levels but the fifth most abundant protein identified (prostaglandin H2D isomerase) is the second most abundant protein in human CSF and is secreted and synthesized in the rat central nervous system. No significant differences were observed between COS-treated CSF samples and the control CSF samples because of blood contamination. Quantitative MS protein analyses of rat CSF is limited by the low sample volumes that can practicably be obtained from rats and the low protein concentrations in rat CSF ...

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Storage class (TRGS 510): Gases

Interactions

Carbonyl sulfide (COS) is acutely toxic to rats, with an LD50 of 22.5 mg/kg, ip. COS is partly metabolized in vivo to hydrogen sulfide. Pretreatment of rats with acetazolamide, reduced the blood levels of hydrogen sulfide and decreased the toxicity of COS. Sodium nitrite pretreatment also protected animals against COS toxicity. Acetazolamide had no effect on hydrogen sulfide toxicity per se.
Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).
... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024

Carolyn M Levinn, Jenna L Mancuso, Rachel E Lutz, Haley M Smith, Christopher H Hendon, Michael D Pluth
PMID: 33818104   DOI: 10.1021/acs.joc.0c02778

Abstract

Hydrogen sulfide (H
S) is an important biomolecule, and self-immolative thiocarbamates have shown great promise as triggerable H
S donors with suitable analogous control compounds; however, thiocarbamates with electron-deficient payloads are less efficient H
S donors. We report here the synthesis and study of a series of
-methylated esterase-triggered thiocarbamates that block the postulated unproductive deprotonation-based pathway for these compounds. The relative reaction profiles for H
S release across a series of electron-rich and electron-poor N-Me aniline payloads are examined experimentally and computationally. We show that thiocarbamate
-methylation does block some side reactivity and increases the H
S release profiles for electron-poor donors. Additionally, we show that isothiocyanate release is not a competitive pathway, and rather that the reduced efficiency of electron-poor donors is likely due to other side reactions.


Surface characterization of metal oxides-supported activated carbon fiber catalysts for simultaneous catalytic hydrolysis of carbonyl sulfide and carbon disulfide

Kunlin Li, Chi Wang, Ping Ning, Kai Li, Xin Sun, Xin Song, Yi Mei
PMID: 32819698   DOI: 10.1016/j.jes.2020.03.019

Abstract

The sol-gel method was used to synthesize a series of metal oxides-supported activated carbon fiber (ACF) and the simultaneous catalytic hydrolysis activity of carbonyl sulfide (COS) and carbon disulfide (CS
) at relatively low temperatures of 60°C was tested. The effects of preparation conditions on the catalyst properties were investigated, including the kinds and amount of metal oxides and calcination temperatures. The activity tests indicated that catalysts with 5 wt.% Ni after calcining at 400°C (Ni(5)/ACF(400)) had the best performance for the simultaneous catalytic hydrolysis of COS and CS
. The surface and structure properties of prepared ACF were characterized by scanning electron microscope-energy disperse spectroscopy (SEM-EDS), Brunauer-Emmett-Teller (BET), X-ray diffraction (XRD), carbon dioxide-temperature programmed desorption (CO
-TPD) and diffuse reflectance Fourier transform infrared reflection (DRFTIR). And the metal cation defects were researched by electron paramagnetic resonance (EPR) method. The characterization results showed that the supporting of Ni on the ACF made the ACF catalyst show alkaline and increased the specific surface area and the number of micropores, then improved catalytic hydrolysis activity. The DRFTIR results revealed that -OH species could facilitate the hydrolysis of COS and CS
; -COO and -C-O species could facilitate the oxidation of catalytic hydrolysate H
S. And the EPR results showed that high calcination temperature conditions provide more active reaction center for the COS and CS
adsorption.


Insights into the Mechanism of Thiol-Triggered COS/H

Shengchao Zhou, Yujie Mou, Miao Liu, Qian Du, Basharat Ali, Jurupula Ramprasad, Chunhua Qiao, Li-Fang Hu, Xingyue Ji
PMID: 32496068   DOI: 10.1021/acs.joc.0c00559

Abstract

The hydrolysis of carbonyl sulfide (COS) to form H
S by carbonic anhydrase has been demonstrated to be a viable strategy to deliver H
S in a biological system. Herein, we describe
-dithiasuccinoyl amines as thiol-triggered COS/H
S donors. Notably, thiol species especially GSH and homocysteine can trigger the release of both COS and H
S directly from several specific analogues via an unexpected mechanism. Importantly, two representative analogues
and
show intracellular H
S release, and
imparts potent anti-inflammatory effects in LPS-challenged microglia cells. In conclusion,
-dithiasuccinoyl amine could serve as promising COS/H
S donors for either H
S biological studies or H
S-based therapeutics development.


Differential responses to two heatwave intensities in a Mediterranean citrus orchard are identified by combining measurements of fluorescence and carbonyl sulfide (COS) and CO

Amnon Cochavi, Madi Amer, Rafael Stern, Fyodor Tatarinov, Mirco Migliavacca, Dan Yakir
PMID: 33525059   DOI: 10.1111/nph.17247

Abstract

The impact of extreme climate episodes such as heatwaves on plants physiological functioning and survival may depend on the event intensity, which requires quantification. We unraveled the distinct impacts of intense (HW) and intermediate (INT) heatwave days on carbon uptake, and the underlying changes in the photosynthetic system, in a Mediterranean citrus orchard using leaf active (pulse amplitude modulation; PAM) and canopy level passive (sun-induced; SIF) fluorescence measurements, together with CO
, water vapor, and carbonyl sulfide (COS) exchange measurements. Compared to normal (N) days, gross CO
uptake fluxes (gross primary production, GPP) were significantly reduced during HW days, but only slightly decreased during INT days. By contrast, COS uptake flux and SIF
(at 760 nm) decreased during both HW and INT days, which was reflected in leaf internal CO
concentrations and in nonphotochemical quenching, respectively. Intense (HW) heatwave conditions also resulted in a substantial decrease in electron transport rates, measured using leaf-scale fluorescence, and an increase in the fractional energy consumption in photorespiration. Using the combined proxy approach, we demonstrate a differential ecosystem response to different heatwave intensities, which allows the trees to preserve carbon assimilation during INT days but not during HW days.


Influence of dissolved organic matter on carbonyl sulfide and carbon disulfide formation from cysteine during sunlight photolysis

Mahsa Modiri Gharehveran, Ethan Hain, Lee Blaney, Amisha D Shah
PMID: 32966465   DOI: 10.1039/d0em00219d

Abstract

Carbonyl sulfide (COS) and carbon disulfide (CS2) are important atmospheric gases that are formed from organic sulfur precursors present in natural waters when exposed to sunlight. However, it remains unclear how specific water constituents, such as dissolved organic matter (DOM), affect COS and CS2 formation. To better understand the role of DOM, irradiation experiments were conducted in O2-free synthetic waters containing four different DOM isolates, acquired from freshwater to open ocean sources, and the sulfur-based amino acid, cysteine (CYS). CYS is a known natural precursor of COS and CS2. Results indicated that COS formation did not vary strongly with DOM type, although small impacts were observed on the kinetic patterns. COS formation also increased with increasing CYS concentration but decreased with increasing DOM concentration. Quenching experiments indicated that ˙OH was not involved in the rate-limiting step of COS formation, whereas excited triplet states of DOM (3CDOM*) were plausibly involved, although the quenching agents used to remove 3CDOM* may have reacted with the CYS-derived intermediates as well. CS2 was not formed under any of the experimental conditions. Overall, DOM-containing synthetic waters had a limited to no effect towards forming COS and CS2, especially when compared to the higher concentrations formed in sunlit natural waters, as examined previously. The reasons behind this limited effect need to be explored further but may be due to the additional water quality constituents present in these natural waters. The findings of this study imply that multiple variables beyond DOM govern COS and CS2 photoproduction when moving from freshwaters to open ocean waters.


Fungal Carbonyl Sulfide Hydrolase of Trichoderma harzianum Strain THIF08 and Its Relationship with Clade D β-Carbonic Anhydrases

Yoshihito Masaki, Ryuka Iizuka, Hiromi Kato, Yuka Kojima, Takahiro Ogawa, Makoto Yoshida, Yasuhiko Matsushita, Yoko Katayama
PMID: 34024869   DOI: 10.1264/jsme2.ME20058

Abstract

Carbonyl sulfide (COS) is the most abundant and long-lived sulfur-containing gas in the atmosphere. Soil is the main sink of COS in the atmosphere and uptake is dominated by soil microorganisms; however, biochemical research has not yet been conducted on fungal COS degradation. COS hydrolase (COSase) was purified from Trichoderma harzianum strain THIF08, which degrades COS at concentrations higher than 10,000 parts per million by volume from atmospheric concentrations, and its gene cos (492 bp) was cloned. The recombinant protein purified from Escherichia coli expressing the cos gene converted COS to H
S. The deduced amino acid sequence of COSase (163 amino acids) was assigned to clade D in the phylogenetic tree of the β-carbonic anhydrase (β-CA) family, to which prokaryotic COSase and its structurally related enzymes belong. However, the COSase of strain THIF08 differed from the previously known prokaryotic COSase and its related enzymes due to its low reactivity to CO
and inability to hydrolyze CS
. Sequence comparisons of the active site amino acids of clade D β-CA family enzymes suggested that various Ascomycota, particularly Sordariomycetes and Eurotiomycetes, possess similar enzymes to the COSase of strain THIF08 with >80% identity. These fungal COSase were phylogenetically distant to prokaryotic clade D β-CA family enzymes. These results suggest that various ascomycetes containing COSase contribute to the uptake of COS by soil.


Gaseous signaling molecules as potential therapeutic agents

Zhang-Jian Huang, Bing-He Wang
PMID: 32402404   DOI: 10.1016/S1875-5364(20)30034-0

Abstract




Alkylamine-Substituted Perthiocarbamates: Dual Precursors to Hydropersulfide and Carbonyl Sulfide with Cardioprotective Actions

Vinayak S Khodade, Blaze M Pharoah, Nazareno Paolocci, John P Toscano
PMID: 32058717   DOI: 10.1021/jacs.9b12180

Abstract

The recent discovery of hydropersulfides (RSSH) in mammalian systems suggests their potential roles in cell signaling. However, the exploration of RSSH biological significance is challenging due to their instability under physiological conditions. Herein, we report the preparation, RSSH-releasing properties, and cytoprotective nature of alkylamine-substituted perthiocarbamates. Triggered by a base-sensitive, self-immolative moiety, these precursors show efficient RSSH release and also demonstrate the ability to generate carbonyl sulfide (COS) in the presence of thiols. Using this dually reactive alkylamine-substituted perthiocarbamate platform, the generation of both RSSH and COS is tunable with respect to half-life, pH, and availability of thiols. Importantly, these precursors exhibit cytoprotective effects against hydrogen peroxide-mediated toxicity in H9c2 cells and cardioprotective effects against myocardial ischemic/reperfusion injury, indicating their potential application as new RSSH- and/or COS-releasing therapeutics.


A naphthalimide derivative can release COS and form H

Wuyang Hua, Jian Zhao, Shaohua Gou
PMID: 32297624   DOI: 10.1039/d0an00371a

Abstract

As an important gasotransmitter, hydrogen sulfide having multiple biological roles cannot be easily probed in cells. In this study, a light controllable H
S donor, Nap-Sul-ONB, derived from naphthalimide was developed. Under the irradiation of 365 nm light, a readily controlled stimulus, the donor could release COS to form H
S and exhibit turn on fluorescence to indicate the release of payload and its cellular location. Besides, the ROS scavenging ability and cell protective effect of Nap-Sul-ONB against endogenous and exogenous ROS were studied. The results showed that upon 365 nm light irradiation, Nap-Sul-ONB could reduce the cellular ROS level and increase the survival rate of PMA-treated cells.


Enumeration of Chemoorganotrophic Carbonyl Sulfide (COS)-degrading Microorganisms by the Most Probable Number Method

Hiromi Kato, Takahiro Ogawa, Hiroyuki Ohta, Yoko Katayama
PMID: 32350165   DOI: 10.1264/jsme2.ME19139

Abstract

Carbonyl sulfide (COS) is the most abundant sulfur compound in the atmosphere, and, thus, is important in the global sulfur cycle. Soil is a major sink of atmospheric COS and the numerical distribution of soil microorganisms that degrade COS is indispensable for estimating the COS-degrading potential of soil. However, difficulties are associated with counting COS-degrading microorganisms using culture-dependent approaches, such as the most probable number (MPN) method, because of the chemical hydrolysis of COS by water. We herein developed a two-step MPN method for COS-degrading microorganisms: the first step for chemoorganotrophic growth that supported a sufficient number of cells for COS degradation in the second step. Our new MPN analysis of various environmental samples revealed that the cell density of COS-degrading microorganisms in forest soils ranged between 10
and 10
MPN (g dry soil)
, which was markedly higher than those in volcanic deposit and water samples, and strongly correlated with the rate of COS degradation in environmental samples. Numerically dominant COS degraders that were isolated from the MPN-positive culture were related to bacteria in the orders Bacillales and Actinomycetales. The present results provide numerical evidence for the ubiquity of COS-degrading microbes in natural environments.


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